molecular formula C7H10 B14704292 (E,Z)-1,3,5-Heptatriene CAS No. 24587-25-5

(E,Z)-1,3,5-Heptatriene

Cat. No.: B14704292
CAS No.: 24587-25-5
M. Wt: 94.15 g/mol
InChI Key: USKZHEQYENVSMH-XGXWUAJZSA-N
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Description

(E,Z)-1,3,5-Heptatriene is an organic compound with the molecular formula C7H10. It is a conjugated triene, meaning it has three alternating double bonds within its carbon chain. The compound exists in two geometric isomers, E (entgegen) and Z (zusammen), which refer to the relative positions of the substituents around the double bonds. These isomers are significant in organic chemistry due to their unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E,Z)-1,3,5-Heptatriene can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic methods, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired isomer ratio.

Chemical Reactions Analysis

Types of Reactions

(E,Z)-1,3,5-Heptatriene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (e.g., Grignard reagents) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces alkanes.

Scientific Research Applications

(E,Z)-1,3,5-Heptatriene has several applications in scientific research:

    Chemistry: It is used as a model compound to study conjugated systems and their reactivity.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E,Z)-1,3,5-Heptatriene involves its ability to participate in various chemical reactions due to its conjugated double bonds. These double bonds can interact with different molecular targets, leading to the formation of new chemical bonds and products. The pathways involved depend on the specific reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: A simpler conjugated diene with two double bonds.

    1,3,5-Hexatriene: A similar triene with a shorter carbon chain.

    2,4-Hexadiene: Another conjugated diene with different double bond positions.

Uniqueness

(E,Z)-1,3,5-Heptatriene is unique due to its specific arrangement of double bonds and the ability to exist in E and Z isomers. This gives it distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

24587-25-5

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

(3E,5Z)-hepta-1,3,5-triene

InChI

InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-7H,1H2,2H3/b6-4-,7-5+

InChI Key

USKZHEQYENVSMH-XGXWUAJZSA-N

Isomeric SMILES

C/C=C\C=C\C=C

Canonical SMILES

CC=CC=CC=C

Origin of Product

United States

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